

Eszopiclone vs. Zopiclone: A Non-Inferiority Trial Analysis for Insomnia Treatment

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This guide provides a detailed comparison of Eszopiclone and Zopiclone, two nonbenzodiazepine hypnotics, based on a phase III, single-center, randomized, double-blind, double-dummy, parallel-group, non-inferiority trial. The objective of this trial was to assess the therapeutic effects of these two selective GABA-A agonists in the treatment of insomnia.[1][2] [3][4][5]

Efficacy Data

The primary efficacy analysis of the trial demonstrated that Eszopiclone is non-inferior to Zopiclone in treating insomnia.[1][2][3] The primary endpoint was the Insomnia Severity Index (ISI) after four weeks of treatment.[1][2][3][4][5]

Secondary efficacy endpoints were derived from polysomnography data.[1][2][3][4][5] Notably, Eszopiclone showed a statistically significant increase in total sleep time and improved sleep efficiency compared to Zopiclone.[1][2][3] However, there was no significant difference observed between the two drugs in terms of sleep latency and the time spent awake after sleep onset.[1]



Efficacy Measure	Eszopiclone (3 mg)	Zopiclone (7.5 mg)	p-value
Insomnia Severity Index (ISI) at 4 weeks	7.41 ± 4.95	7.84 ± 5.35	0.588
Total Sleep Time (Polysomnography)	Significantly Increased	-	0.039
Sleep Efficiency (Polysomnography)	90%	86%	0.018
Sleep Latency (Polysomnography)	No significant difference	No significant difference	0.151
Wake Time After Sleep Onset (Polysomnography)	No significant difference	No significant difference	0.097

Safety and Tolerability

The safety profiles of both Eszopiclone and Zopiclone were found to be similar.[1][2][3] Adverse events were reported by a comparable percentage of patients in both treatment groups, with 85.2% in the Eszopiclone group and 87.7% in the Zopiclone group.[1][2][3][5] The most frequently reported adverse events for both drugs were dysgeusia (unpleasant taste), headache, dizziness, irritability, and nausea.[1][2][3] There was no statistically significant difference in the frequency of these adverse events between the two groups.[1]

Adverse Event	Eszopiclone (3 mg)	Zopiclone (7.5 mg)
Dysgeusia	50.78%	60%
Headache	30.47%	34.62%
Dizziness	16.41%	9.23%
Irritability	7.03%	9.23%
Nausea	7.03%	6.15%

Experimental Protocols



The clinical trial (NCT01100164) was a phase III, single-center, randomized, double-blind, double-dummy, parallel-group, non-inferiority study.[1][2][3][4][5]

Patient Population: A total of 199 patients with insomnia were randomized and evaluated.[1][2] [3][4][5]

Treatment Regimen:

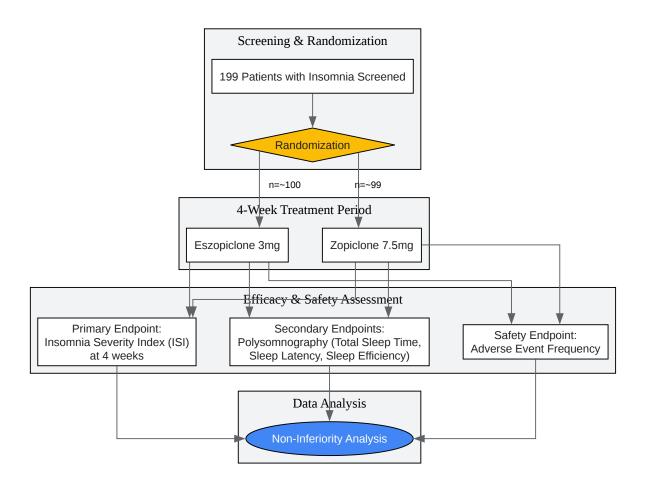
- Group 1: Received Eszopiclone 3 mg orally for four weeks.[1][2][3][4][5]
- Group 2: Received Zopiclone 7.5 mg orally for four weeks.[1][2][3][4][5]

Endpoints:

- Primary Endpoint: Insomnia Severity Index (ISI) score after four weeks of treatment.[1][2][3]
 [4][5]
- Secondary Endpoints: Polysomnography data, including total sleep time, sleep latency, and sleep efficiency. The frequency of adverse events was also analyzed.[1][2][3][4][5]

Experimental Workflow







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